molecular formula C21H22BrN3O3 B5117040 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5117040
M. Wt: 444.3 g/mol
InChI Key: OSHHXULSMJTMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been found to exhibit a variety of pharmacological properties.

Scientific Research Applications

1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in preclinical studies. 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to improve cognitive function in animal models of cognitive impairment. Furthermore, 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and anxiety. By blocking the 5-HT2C receptor, 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione may modulate these behaviors and improve cognitive function.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to affect various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and glutamatergic systems. It has been suggested that 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione may increase the release of dopamine and glutamate, which may contribute to its anxiolytic and antidepressant effects. Furthermore, 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione may modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2C receptor, which makes it a useful tool for studying the role of this receptor in various behaviors and physiological processes. Furthermore, 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One of the limitations of 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings. Furthermore, the exact mechanism of action of 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of research could focus on the development of more potent and selective antagonists of the 5-HT2C receptor. Furthermore, future studies could investigate the potential therapeutic applications of 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione in the treatment of various psychiatric and neurological disorders, such as anxiety, depression, and cognitive impairment. Finally, future research could explore the molecular mechanisms underlying the effects of 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione on neurotransmitter systems and the HPA axis.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction between 4-bromoaniline and 2-methoxyphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with succinic anhydride to obtain 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-28-19-5-3-2-4-17(19)23-10-12-24(13-11-23)18-14-20(26)25(21(18)27)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHHXULSMJTMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.